Precision Fluorination: A Technical Guide to N-Fluoro-3,5-dichloropyridinium Tetrafluoroborate
Precision Fluorination: A Technical Guide to N-Fluoro-3,5-dichloropyridinium Tetrafluoroborate
This is an in-depth technical guide on N-Fluoro-3,5-dichloropyridinium tetrafluoroborate , designed for researchers and drug development professionals.
CAS 109705-15-9 | "The Power-Variable Reagent"
Executive Summary
In the landscape of electrophilic fluorination, N-Fluoro-3,5-dichloropyridinium tetrafluoroborate (often abbreviated as NF-3,5-Cl2-PyBF4 ) occupies a critical "Goldilocks" zone. While reagents like Selectfluor™ are industry standards for electron-rich substrates, they often lack the electrophilic potential to fluorinate deactivated or sterically encumbered systems. Conversely, highly reactive agents like
This reagent represents a tunable solution derived from Umemoto’s "power-variable" concept. The strategic placement of chlorine atoms at the 3- and 5-positions exerts a strong inductive electron-withdrawing effect, significantly lowering the LUMO energy of the N-F bond compared to the unsubstituted parent. This guide details the physicochemical profile, mechanistic advantages, and validated protocols for deploying this reagent in late-stage functionalization.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The utility of NF-3,5-Cl2-PyBF4 lies in its balance between high reactivity and bench-top stability (though it is more moisture-sensitive than Selectfluor).
| Property | Data | Notes |
| Chemical Name | N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | |
| CAS Number | 109705-15-9 | |
| Molecular Formula | ||
| Molecular Weight | ~253.79 g/mol | Includes BF4 anion |
| Appearance | White to off-white crystalline powder | Hygroscopic |
| Solubility | High: MeCN, Nitromethane, SulfolaneLow: DCM, Ether, Hexanes | Highly soluble in polar aprotic solvents required for ionic mechanisms. |
| Active Fluorine | F+ equivalent | Electrophilic source |
| Stability | Thermally stable solid; Moisture sensitive | Hydrolyzes slowly in moist air; store under inert gas (Ar/N2). |
Mechanistic Insight: The "Power-Variable" Concept
The reactivity of N-fluoropyridinium salts is dictated by the electron density at the nitrogen center.[1] The 3,5-dichloro substitution pattern is not arbitrary; it is a calculated modification to enhance electrophilicity without destroying the stability of the salt.
Reactivity Tuning Mechanism
The chlorine atoms act as electron-withdrawing groups (EWG) via the inductive effect (-I). This withdrawal depletes electron density from the pyridine ring, making the nitrogen atom more electron-deficient. Consequently, the N-F bond becomes highly polarized, increasing the partial positive charge (
The Electrophilic Hierarchy
Researchers must select the reagent that matches the nucleophilicity of their substrate. Using a reagent that is too powerful leads to side reactions (tarring), while one that is too weak results in no reaction.
Reactivity Scale (Increasing Power):
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N-Fluoro-2,4,6-trimethylpyridinium OTf: Weakest, highly selective. Best for carbanions.
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Selectfluor™ (F-TEDA-BF4): Moderate power. General purpose.
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N-Fluoropyridinium OTf/BF4: Standard baseline.
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N-Fluoro-3,5-dichloropyridinium BF4 (CAS 109705-15-9): High Power. Attacks deactivated enols and aromatics.
-
N-Fluoro-pentachloropyridinium OTf: Extreme power. Low stability.
Strategic Applications in Synthesis
Fluorination of Deactivated Aromatics
Standard reagents often fail to fluorinate benzene rings bearing electron-withdrawing groups. NF-3,5-Cl2-PyBF4 is sufficiently potent to fluorinate substrates like chlorobenzene or toluene under mild conditions, often without the need for superacid catalysts.
Synthesis of -Fluorocarbonyls via Silyl Enol Ethers
This is the primary application. The reagent reacts rapidly with silyl enol ethers to yield
-
Advantage: The reaction is often cleaner than with
gas and avoids the over-fluorination seen with more aggressive reagents. -
Stereoselectivity: When used in conjunction with chiral auxiliaries or ligands, the rigid pyridine backbone can influence the stereochemical outcome, although enantioselective variants (e.g., N-F cinchona alkaloids) are better for pure asymmetry.
Fluorodesilylation
Vinyl silanes can be converted to vinyl fluorides with retention of configuration in many cases, driven by the high affinity of the BF4 anion for silicon and the F+ transfer to the carbon.
Experimental Protocols
Protocol A: Fluorination of a Silyl Enol Ether
Target: Synthesis of 2-fluoro-1-tetralone from 1-trimethylsilyloxy-3,4-dihydronaphthalene.
Reagents:
-
Substrate: Silyl enol ether (1.0 equiv)
-
Reagent: N-Fluoro-3,5-dichloropyridinium tetrafluoroborate (1.1 - 1.2 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
Step-by-Step Methodology:
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Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Argon.
-
Dissolution: Add the N-Fluoro-3,5-dichloropyridinium tetrafluoroborate (1.2 equiv) to the flask. Add anhydrous MeCN (0.1 M concentration relative to substrate). Note: The salt may not fully dissolve initially.
-
Addition: Cool the mixture to 0°C (ice bath). Add the silyl enol ether (1.0 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature. The mixture typically becomes homogeneous as the N-F reagent is consumed and the pyridine byproduct is released.
-
Monitor: Check via TLC or 19F-NMR (disappearance of the N-F signal at ~ +48 ppm vs CFCl3).
-
-
Quench: Pour the reaction mixture into saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel).
Protocol B: Decision Matrix for Reagent Selection
Handling, Stability & Safety
Stability Profile
Unlike the 2,4,6-trimethyl analog, which is stable for years, the 3,5-dichloro variant is metastable .
-
Thermal: Stable up to ~150°C (melting point), but should not be heated in solution above 80°C for prolonged periods.
-
Hydrolysis: The electron-deficient pyridine ring makes the N-F bond susceptible to hydrolysis by atmospheric moisture.
-
Sign of Decomposition: The white powder turns yellow/orange and develops an acrid smell (release of HF and chlorinated pyridine).
-
Safety Hazards (E-E-A-T)
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Oxidizer: Like all N-F reagents, it is a strong oxidizer. Avoid contact with reducing agents.
-
Corrosive: Causes severe skin burns and eye damage.[2][3] HF may be generated upon contact with moisture.
-
PPE: Neoprene gloves, safety goggles, and a fume hood are mandatory.
Storage
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Temperature: Refrigerate (2-8°C).
-
Atmosphere: Store under Nitrogen or Argon.
-
Container: Polyethylene or Teflon containers are preferred over glass for long-term storage to prevent etching if trace HF forms.
References
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Umemoto, T., et al. "Power-variable electrophilic fluorinating agents: The N-fluoropyridinium salt system."[1][4] Journal of the American Chemical Society, 1990, 112(23), 8563–8575. Link
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Rozatian, N., et al. "A quantitative reactivity scale for electrophilic fluorinating reagents." Chemical Science, 2018, 9, 8692-8702. Link
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Lal, G. S., et al. "Electrophilic Fluorination of Organic Compounds with Selectfluor™." Journal of Organic Chemistry, 1993, 58, 2791. Link
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TCI Chemicals. "Reagent Guide: N-Fluoropyridinium Salts." Link
